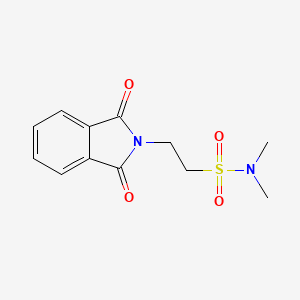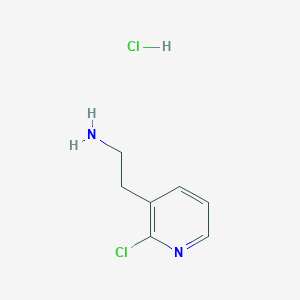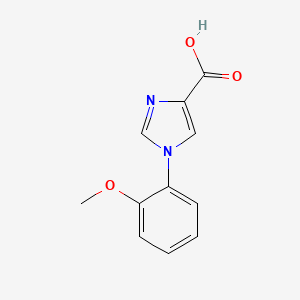
2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the title compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide 2 has been synthesized by the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone 1 with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas .
Chemical Reactions Analysis
While specific chemical reactions involving MMPP are not mentioned in the search results, related compounds such as pinacol boronic esters have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Organic Electronics
Conducting Polymers:: MMPP derivatives can be incorporated into conducting polymers. For instance, poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) is a well-known conducting polymer used in solar cells and organic light-emitting diodes (OLEDs). Researchers can explore MMPP-based copolymers for enhanced electronic properties and efficient light emission .
Materials Science and Nanocomposites
Gas Sensors:: MMPP can form nanocomposites with materials like carbon nanotubes (CNTs). Researchers have used spin coating to create MMPP-CNT nanocomposites, which exhibit sensitivity to hydrogen sulfide (H₂S) gas. These nanocomposites could find applications in environmental monitoring and safety devices .
Supramolecular Chemistry and Crystal Structures
Crystal Systems:: MMPP and related compounds have been studied for their crystal structures. The reported crystal systems include orthorhombic and monoclinic arrangements. Intermolecular hydrogen bonding interactions stabilize the molecular structures. Such insights are valuable for understanding the compound’s behavior and reactivity .
Synthetic Chemistry and Starting Materials
Azo Dyes and Dithiocarbamates:: MMPP serves as an important starting material for synthesizing various compounds. Researchers can use it as a precursor for azo dyes and dithiocarbamates. These functional groups find applications in textiles, colorants, and metal chelation .
Organic Synthesis and Chemical Transformations
N-Alkylation and Reduction Reactions:: MMPP can undergo N-alkylation reactions to yield secondary amines. Reduction processes using sodium borohydride (NaBH₄) can selectively convert functional groups while maintaining reducible substituents. Secondary amines, including MMPP derivatives, play crucial roles in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-7-10-18(26-3)19(12-14)27(24,25)21-16-8-9-17(15(2)13-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGISWVEDXCJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603923.png)




![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2603932.png)
![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)
![4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2603936.png)
